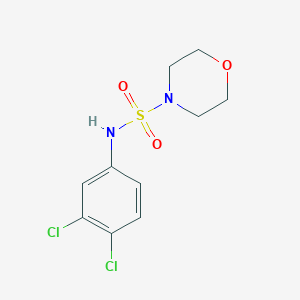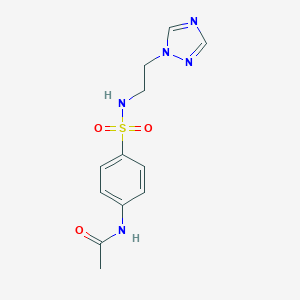
N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide
Overview
Description
“N-(4-(N-(2-(1H-1,2,4-triazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds that have atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,2,4-triazole ring, followed by various substitutions to add the additional functional groups . The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis could be used to confirm the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the 1,2,4-triazole ring and the sulfamoyl group could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and IR spectrum, would be determined by its molecular structure .Scientific Research Applications
Antimicrobial Activity : Several studies have found that derivatives of this compound exhibit significant antimicrobial properties. For instance, derivatives bearing carbamate/acyl-thiourea scaffolds showed potent activity against bacteria, as highlighted by Hussein (2018) in their study on sulfonamide hybrids (Hussein, 2018). Similarly, MahyavanshiJyotindra et al. (2011) synthesized derivatives that demonstrated antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra, A. ParmarKokila, K. MahatoAnil, 2011).
Cancer Research : A study by Šermukšnytė et al. (2022) showed that certain derivatives of this compound were effective in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).
Cholinesterase Inhibition : Riaz et al. (2020) discovered that N-aryl derivatives of the compound showed moderate to good activities against acetylcholinesterase and butyrylcholinestrase, enzymes relevant in neurodegenerative diseases like Alzheimer's (Riaz et al., 2020).
Antioxidant Properties : Šermukšnytė et al. (2022) also synthesized a derivative that exhibited significant antioxidant ability, surpassing that of the control, butylated hydroxytoluene (Šermukšnytė et al., 2022).
Glutaminase Inhibition : In cancer research, an analog of this compound, N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, was found to inhibit glutaminase, showing potential in lymphoma treatment (Shukla et al., 2012).
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of the target . In the case of aromatase, these interactions could potentially inhibit the enzyme’s activity, thereby reducing the production of estrogens .
Biochemical Pathways
This could have downstream effects on various cellular processes, including cell proliferation and differentiation, particularly in estrogen-dependent cancer cells .
Pharmacokinetics
1,2,4-triazole derivatives are known to improve the pharmacokinetics, pharmacological, and toxicological properties of compounds
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(1,2,4-triazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3S/c1-10(18)16-11-2-4-12(5-3-11)21(19,20)15-6-7-17-9-13-8-14-17/h2-5,8-9,15H,6-7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWNBFPOURINES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



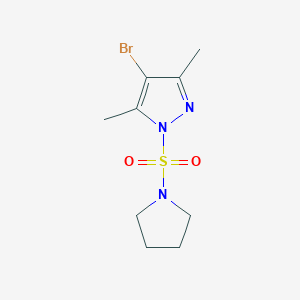
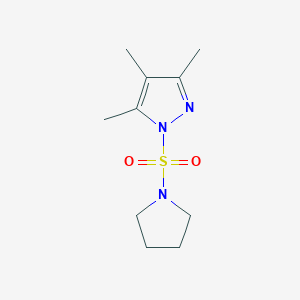
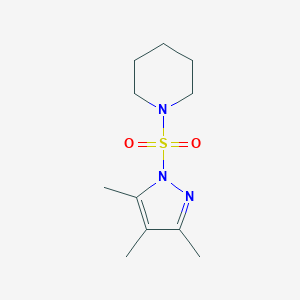
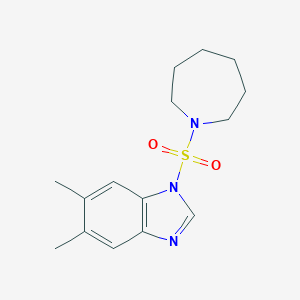
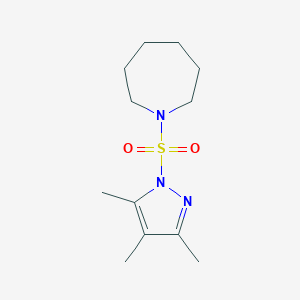

![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)
![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)


